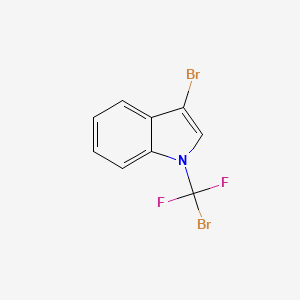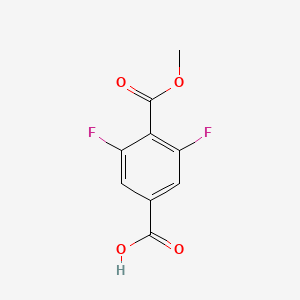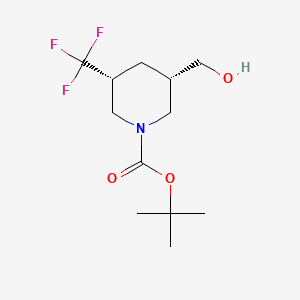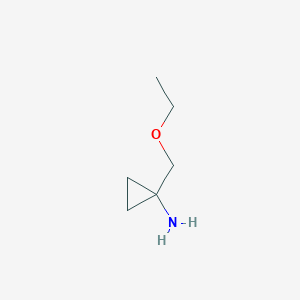
1-(Ethoxymethyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)cyclopropan-1-amine is an organic compound with the molecular formula C6H13NO. It features a cyclopropane ring substituted with an ethoxymethyl group and an amine group.
Métodos De Preparación
The synthesis of 1-(Ethoxymethyl)cyclopropan-1-amine typically involves the reaction of cyclopropane derivatives with ethoxymethylating agents. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with an ethoxymethyl halide in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications .
Análisis De Reacciones Químicas
1-(Ethoxymethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring is highly strained, making it reactive and capable of forming covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific proteins or enzymes .
Comparación Con Compuestos Similares
1-(Ethoxymethyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives such as:
Cyclopropylamine: Similar in structure but lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Ethylcyclopropane: Lacks the amine group, limiting its reactivity in biological systems.
Cyclopropanemethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity
The presence of both the ethoxymethyl and amine groups in this compound makes it unique and highly versatile for various applications.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3 |
Clave InChI |
HVHWGPDMFDCKCC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)


![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
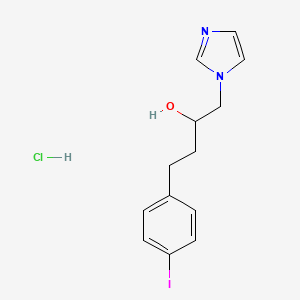
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
